Tripropylamine
Overview
Description
Tripropylamine (TPA) is a tertiary amine that serves as a template in the synthesis of porous materials such as AlPO4-5. Its significance lies in its role in the formation of carbon nanotubes within these porous structures upon calcination in the absence of air. The thermal dissociation of TPA is a critical first step in the growth of these nanotubes, as it leads to the production of precursors necessary for their formation .
Synthesis Analysis
The synthesis of tripropylamine-related compounds has been explored in various contexts. For instance, triphenylamine derivatives have been synthesized for applications in two-photon absorption, where they exhibit large cross-sections, making them suitable for various optical applications . Additionally, triphenylamine-cored dendritic chromophores have been synthesized through a convergent strategy, demonstrating their potential in two-photon related applications . In another study, a triphenylamine-containing diamine was synthesized for the development of polyamides and polyimides with high glass transition temperatures .
Molecular Structure Analysis
The molecular structure of tripropylamine and its derivatives has been a subject of interest due to their potential applications. For example, the synthesis of a tripyridylamine (TPA) congener with a phosphorus apical donor has been reported, which showed the importance of ligand flexibility in the coordination to metal ions . Furthermore, the crystal structure of a triphenylamine-based pH chemosensor was determined, revealing its potential as an efficient "on-off" switcher for protons .
Chemical Reactions Analysis
The chemical reactivity of tripropylamine and its derivatives has been investigated in various studies. The electrochemical oxidation of amino-substituted triphenylamine derivatives has been explored, revealing insights into the stability of the oxidized products and their dependence on solvent and molecular structure . Additionally, the thermal dissociation mechanisms of TPA have been examined, showing complex processes initiated by bond breaking and the formation of smaller amines and other precursors .
Physical and Chemical Properties Analysis
The physical and chemical properties of tripropylamine derivatives have been extensively studied. Novel aromatic poly(amine-imide)s with pendent triphenylamine units have been prepared, exhibiting good solubility in organic solvents, high thermal stability, and the ability to form transparent, tough, and flexible films . The photophysical properties of triphenylamine/4,4'-dimethoxytriphenylamine-functionalized fluorophores have been investigated, demonstrating high quantum efficiencies and significant Stokes shifts . The electrochemical and photophysical properties of triphenylamine-based compounds have also been studied, highlighting their potential in electrochromic and chemosensory applications .
Scientific Research Applications
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Electrochemiluminescence
- Field : Analytical Chemistry
- Application : Tripropylamine is used as a coreactant in electrochemiluminescence (ECL), a light-emission phenomenon in the course of electrochemical reactions . ECL finds numerous applications in biology, medicine, ecology, pharmacy, etc .
- Method : The ECL assay technique possesses unique sensitivity to analyte detection together with great potential for automation and miniaturization . Current research efforts in the field of analytical application of the ECL are focused in several directions, including the search for new ECL active luminescent materials .
- Results : The use of Tripropylamine in ECL has been demonstrated to be effective, but specific results or outcomes may vary depending on the specific experiment or application .
-
Catalyst in Organic Compound Synthesis
- Field : Organic Chemistry
- Application : Tripropylamine is employed as a catalyst to facilitate the construction of organic compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .
- Results : The use of Tripropylamine as a catalyst can enhance the efficiency of organic compound synthesis, but specific results or outcomes may vary depending on the specific experiment or application .
-
Reagent in Pharmaceutical Production
- Field : Pharmaceutical Chemistry
- Application : Tripropylamine is used as a reagent in pharmaceutical production .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical product being produced .
- Results : The use of Tripropylamine as a reagent can enhance the efficiency of pharmaceutical production, but specific results or outcomes may vary depending on the specific experiment or application .
-
Enzyme Stabilizer
- Field : Biochemistry
- Application : Tripropylamine serves as an enzyme stabilizer .
- Method : The specific methods of application or experimental procedures would depend on the particular enzyme and the context in which it is being used .
- Results : The use of Tripropylamine as an enzyme stabilizer can enhance the stability of enzymes, but specific results or outcomes may vary depending on the specific experiment or application .
-
Electrochemiluminescence Biosensor
- Field : Bioanalytical Chemistry
- Application : Tripropylamine is used as a coreactant in sandwich-type electrochemiluminescence biosensors for the detection of specific biomarkers, such as α-fetoprotein .
- Method : The specific methods of application or experimental procedures would depend on the particular biosensor design and the biomarker being detected .
- Results : The use of Tripropylamine in electrochemiluminescence biosensors can enhance the sensitivity and specificity of biomarker detection, but specific results or outcomes may vary depending on the specific experiment or application .
-
Extraction Agent
- Field : Chemical Engineering
- Application : Tripropylamine is used as an extraction agent for the reactive extraction of certain chemicals, such as succinic acid, in various alcohol diluents .
- Method : The specific methods of application or experimental procedures would depend on the particular extraction process and the chemicals being extracted .
- Results : The use of Tripropylamine as an extraction agent can enhance the efficiency of chemical extraction processes, but specific results or outcomes may vary depending on the specific experiment or application .
-
Perovskite Nanocrystals in Electrochemiluminescence
- Field : Nanotechnology
- Application : Tripropylamine is used as a coreactant in the generation of electrochemiluminescence with perovskite and perovskite-related nanocrystals . These nanocrystals are promising nanomaterials for their possible application in electrochemiluminescent (ECL) analytical systems due to their unique optical, electronic, and chemical properties .
- Method : The specific methods of application or experimental procedures would depend on the particular perovskite nanoparticle synthesis and electrode modification methods .
- Results : The use of Tripropylamine in electrochemiluminescence with perovskite nanocrystals can enhance the sensitivity and specificity of ECL detection systems, but specific results or outcomes may vary depending on the specific experiment or application .
-
Chemical Energy Requirements in Electrogenerated Chemiluminescence Detection Systems
- Field : Physical Chemistry
- Application : Tripropylamine is used as a co-reactant in the design of new electrogenerated chemiluminescence detection systems . The co-reactant enables generation of both the oxidized and reduced precursors to the emitting species at a single electrode potential, under the aqueous conditions required for most analytical applications .
- Method : The specific methods of application or experimental procedures would depend on the particular detection system design .
- Results : The use of Tripropylamine as a co-reactant can enhance the efficiency of electrogenerated chemiluminescence detection systems, but specific results or outcomes may vary depending on the specific experiment or application .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N,N-dipropylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N/c1-4-7-10(8-5-2)9-6-3/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTHZRPMJXBUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67846-20-2 (acetate salt) | |
Record name | Tripropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102692 | |
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DSSTOX Substance ID |
DTXSID9021849 | |
Record name | Tripropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylamine appears as a water-white liquid. Flash point near 125 °F. Less dense than water. May be mildly toxic by ingestion and inhalation. Used as a solvent., Liquid, Colorless liquid with an odor of amines; [HSDB] Colorless to slightly yellow liquid; [NTP], Colourless to fishy liquid; Mild fishy aroma | |
Record name | TRIPROPYLAMINE | |
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Record name | 1-Propanamine, N,N-dipropyl- | |
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Record name | Tri-n-propylamine | |
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Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
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Record name | Tripropylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
313 °F at 760 mmHg (NTP, 1992), 156 °C, 156.00 to 158.00 °C. @ 760.00 mm Hg | |
Record name | TRIPROPYLAMINE | |
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Record name | TRIPROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
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Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
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Flash Point |
98 °F (NTP, 1992), 41 °C, 105 °F (41 °C) OPEN CUP | |
Record name | TRIPROPYLAMINE | |
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Record name | Tri-n-propylamine | |
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Record name | TRIPROPYLAMINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Very soluble in ethyl ether and ethanol, In water, 748 mg/l @ 25 °C, 0.748 mg/mL at 25 °C, Soluble in water, Soluble (in ethanol) | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
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Record name | TRIPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
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Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Tripropylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.754 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7558 @ 20 °C, 0.754-0.760 | |
Record name | TRIPROPYLAMINE | |
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Record name | TRIPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tripropylamine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1601/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.9 (Air= 1) | |
Record name | TRIPROPYLAMINE | |
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Record name | TRIPROPYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
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Vapor Pressure |
less than 1 mmHg at 68 °F (NTP, 1992), 1.51 [mmHg], 1.51 mm Hg @ 25 °C | |
Record name | TRIPROPYLAMINE | |
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Record name | Tri-n-propylamine | |
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Product Name |
Tripropylamine | |
Color/Form |
Water white liquid, Colorless liquid | |
CAS RN |
102-69-2 | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
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Record name | Tripropylamine | |
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Record name | Tripropylamine | |
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Record name | 1-Propanamine, N,N-dipropyl- | |
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Record name | Tripropylamine | |
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Record name | Tripropylamine | |
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Record name | TRI-N-PROPYLAMINE | |
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Record name | TRIPROPYLAMINE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-136.3 °F (NTP, 1992), -93.5 °C | |
Record name | TRIPROPYLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8053 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPROPYLAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2097 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Tripropylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032545 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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